2-Chloro-4-propylpyrimidine

Descripción

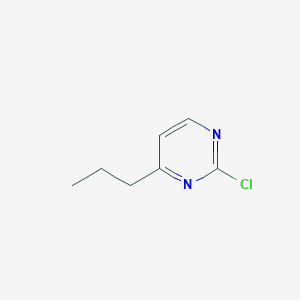

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLUHKKJYQSSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548475 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-80-6 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -Chloro-4-propylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Propylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of the Pyrimidine (B1678525) Ring

The chlorine atom at the 2-position of 2-Chloro-4-propylpyrimidine is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.commasterorganicchemistry.com This reactivity is a cornerstone of its use as a chemical intermediate. google.com The SNAr reaction on pyrimidine rings generally proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring. youtube.comyoutube.com

Kinetics and Thermodynamics of Chloride Displacement by Various Nucleophiles

The rate and efficiency of the chloride displacement in this compound are dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic and thermodynamic data for this compound is not extensively documented in publicly available literature, general principles of SNAr reactions on chloropyrimidines provide valuable insights.

Studies on analogous 2-chloropyrimidines have shown that strong nucleophiles, such as amines and alkoxides, readily displace the chlorine atom. zenodo.orgnih.govwuxiapptec.com The reaction kinetics are typically second-order, being first-order in both the pyrimidine substrate and the nucleophile. The reaction is often accelerated in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

| Nucleophile Category | Example Nucleophile | General Reactivity |

| N-Nucleophiles | Amines (e.g., N-methylpiperazine) | High |

| O-Nucleophiles | Alkoxides (e.g., sodium methoxide) | Moderate to High |

| S-Nucleophiles | Thiolates | High |

| C-Nucleophiles | Grignard Reagents | Moderate |

This table provides a generalized overview of reactivity based on analogous systems.

Impact of the Propyl Substituent on SNAr Reactivity and Regioselectivity

The 4-propyl substituent on the pyrimidine ring exerts a notable influence on the SNAr reactivity at the 2-position. The propyl group is an electron-donating group (EDG) through an inductive effect. In the context of SNAr reactions, which are favored by electron-withdrawing groups (EWGs) that stabilize the negative charge of the Meisenheimer intermediate, the presence of an EDG like the propyl group would be expected to decrease the reaction rate compared to an unsubstituted or EWG-substituted pyrimidine. libretexts.org

However, the primary role of substituents at the 4- and 6-positions of the pyrimidine ring is often to direct the regioselectivity of the nucleophilic attack. In the case of this compound, the chlorine at the 2-position is activated by the two ring nitrogen atoms, making it the more electrophilic site and the primary target for nucleophilic attack. The propyl group at the 4-position does not electronically activate the 4-position for substitution, thus ensuring high regioselectivity for substitution at the 2-position.

Metal-Catalyzed Cross-Coupling Reactions Involving the 2-Chloro Substituent

The chlorine atom in this compound also serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wiley.comwikipedia.org These reactions significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling with this compound and its Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. rsc.org this compound can participate as the halide partner in this reaction. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the general applicability of this reaction to chloropyrimidines is well-established. ekb.eg

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The base is crucial for the activation of the organoboron species. rsc.org

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Varies |

| 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Varies |

| Methylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | Varies |

This table represents typical conditions for Suzuki-Miyaura couplings of related chloropyrimidines and is for illustrative purposes.

Buchwald-Hartwig Amination and Other C-N Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. This method is often preferred over classical SNAr reactions for the synthesis of N-aryl and N-heteroaryl pyrimidines, particularly with less nucleophilic amines.

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope.

Negishi, Stille, and Sonogashira Coupling Strategies

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling strategies can be employed with this compound:

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are known for their high functional group tolerance.

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin reagent. A key advantage of the Stille reaction is that the organotin compounds are generally stable to air and moisture.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples an organohalide with a terminal alkyne to form a carbon-carbon triple bond. This provides a direct route to 2-alkynyl-4-propylpyrimidines.

These cross-coupling reactions collectively demonstrate the versatility of this compound as a building block in organic synthesis, enabling the construction of a diverse array of more complex molecules.

Electrophilic Functionalization of the Pyrimidine Core

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to benzene (B151609) or other electron-rich heterocycles. wikipedia.org The reactivity of the pyrimidine core is significantly influenced by the substituents present. In this compound, the chlorine atom acts as an electron-withdrawing group through induction, further deactivating the ring, while the propyl group is a weak electron-donating group.

Electrophilic attack, when it occurs, is directed to the most electron-rich position, which is C-5. wikipedia.org Positions C-2, C-4, and C-6 are significantly more electron-deficient and thus less susceptible to electrophilic substitution. thieme-connect.de While specific studies on the electrophilic functionalization of this compound are not extensively documented, general principles of pyrimidine chemistry allow for the prediction of its reactivity. Reactions such as nitration, halogenation, and sulfonation would be expected to proceed under harsh conditions, with substitution occurring preferentially at the C-5 position. wikipedia.org

| Position | Electronic Influence | Predicted Reactivity towards Electrophiles | Governing Factors |

|---|---|---|---|

| C-2 | Electron-deficient | Very Low | Adjacent to N1; Strong deactivation by Cl substituent |

| C-4 | Electron-deficient | Very Low | Adjacent to N3; Attached to propyl group |

| C-5 | Most electron-rich position | Favored site | Least deactivated position in the ring wikipedia.org |

| C-6 | Electron-deficient | Low | Adjacent to both N1 and C-5 |

Transformations of the Propyl Side Chain for Extended Derivatization

The propyl side chain at the C-4 position offers a site for functionalization, allowing for the synthesis of a variety of derivatives without altering the pyrimidine core directly. The carbon atom of the propyl group attached to the pyrimidine ring is analogous to a benzylic position, making it susceptible to oxidation and radical substitution reactions.

Research on related alkylpyrimidines has shown that side chains can be oxidized. For instance, alkyl groups on pyrimidine rings can be converted to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). copbela.orgcopbela.org This would transform the propyl group into a propanoic acid group, which could then be subjected to further derivatization. Another study noted the oxidation of a propyl group on a different pyrimidine derivative using KMnO₄ in water.

Furthermore, radical reactions can be initiated at the side chain. For example, the treatment of alkylpyrimidines with aliphatic acids in the presence of silver nitrate (B79036) and ammonium (B1175870) peroxydisulfate (B1198043) can introduce new alkyl groups. researchgate.net While this example involves substitution on the ring, it highlights the potential for radical-mediated transformations involving the side chain under similar conditions.

| Reaction Type | Reagents and Conditions | Potential Product | Reference for Analogy |

|---|---|---|---|

| Side-Chain Oxidation | Potassium permanganate (KMnO₄), heat | 2-Chloro-4-(2-carboxyethyl)pyrimidine | copbela.orgcopbela.org |

| Benzylic-like Bromination | N-Bromosuccinimide (NBS), peroxide initiator | 2-Chloro-4-(1-bromopropyl)pyrimidine | General principle of benzylic halogenation |

Detailed Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

Understanding the precise reaction mechanisms of this compound requires a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. Although detailed mechanistic studies specifically for this compound are limited, extensive research on analogous systems, such as 2-chloro-5-nitropyrimidine (B88076), provides a clear framework for how such investigations are conducted. frontiersin.orgfrontiersin.org

Kinetic Analysis

Kinetic studies are fundamental to elucidating reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr), a primary reaction pathway for chloropyrimidines. frontiersin.orgresearchgate.net The reaction of 2-chloro-5-nitropyrimidine with various amines has been studied by monitoring the formation of the product using UV-vis spectroscopy under pseudo-first-order conditions (a large excess of the nucleophile). frontiersin.orgnih.gov

The relationship between the observed rate constant (kobs) and the nucleophile concentration can reveal whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex or a concerted pathway. frontiersin.orgresearchgate.net A linear Brønsted-type plot (log kN vs. pKa of the nucleophile) provides information about the transition state structure. frontiersin.org The Brønsted coefficient, βnuc, indicates the degree of bond formation in the rate-determining step. frontiersin.org

| Nucleophile | pKa | Second-Order Rate Constant (kN) [M-1s-1] |

|---|---|---|

| N-methyl hydroxylamine | 6.15 | 2.03 (± 0.09) |

| Hydrazine (B178648) | 8.22 | 1.10 (± 0.05) |

| N,N-dimethyl hydroxylamine | 5.15 | 0.19 (± 0.01) |

| Hydroxylamine | 6.03 | 0.08 (± 0.01) |

| Methoxylamine | 4.60 | 0.02 (± 0.01) |

Data adapted from studies on 2-chloro-5-nitropyrimidine to illustrate kinetic analysis methodology. frontiersin.org

Spectroscopic and Computational Analyses

Spectroscopic techniques are crucial for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the final products and can be employed in in situ studies to observe intermediates and determine protonation states, which can be critical in mechanistic pathways. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide information on the vibrational modes of the molecule, allowing for the identification of functional groups and the study of bonding changes during a reaction. nih.govresearchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight of products and can help identify reaction intermediates. researchgate.net

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental results. researchgate.netresearchgate.net DFT can be used to:

Calculate the energies of frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic or electrophilic attack. nih.gov

Model the entire reaction energy profile, including the structures and energies of transition states and intermediates. wuxiapptec.com

Analyze molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions of the molecule. nih.govresearchgate.net

| Technique | Application in Mechanistic Studies | Type of Information Obtained |

|---|---|---|

| UV-vis Spectroscopy | Monitoring reaction progress for kinetic analysis frontiersin.org | Rate constants (kobs, kN) |

| NMR Spectroscopy | Structural elucidation of products and intermediates; pKa determination nih.gov | Chemical structure, protonation states, conformational analysis |

| FT-IR/FT-Raman | Identification of functional groups and bonding changes researchgate.net | Vibrational frequencies corresponding to specific bonds |

| Density Functional Theory (DFT) | Modeling reaction pathways and predicting reactivity researchgate.netwuxiapptec.com | Transition state energies, LUMO/HOMO energies, charge distribution |

Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 4 Propylpyrimidine

Design Principles for Architecting Novel Pyrimidine (B1678525) Derivatives

The design of new pyrimidine derivatives is often guided by the principle of "active substructure splicing," where known active fragments are combined to create novel hybrid molecules with potentially enhanced or new activities. frontiersin.org This rational design approach leverages the known pharmacophores of biologically active compounds. For instance, combining a pyrimidine ring with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) can yield compounds with significant antifungal properties. frontiersin.org

Another key design principle involves the strategic modification of substituents on the pyrimidine ring to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications can significantly influence the compound's interaction with biological targets. Computational methods like molecular docking are instrumental in the rational design of new derivatives, allowing for the prediction of binding affinities and orientations within a target's active site. ijpsjournal.com This in-silico screening helps to prioritize synthetic targets and streamline the discovery process. ijpsjournal.com

Furthermore, the concept of isosteric replacement is a common strategy. For example, replacing a hydrogen atom or a functional group with another group of similar size, shape, and electronic configuration can lead to analogues with improved properties. The introduction of fluorine atoms, for instance, can enhance metabolic stability and binding affinity.

Finally, the creation of "smart" molecules by combining or overlapping pharmacophore groups on a single pyrimidine scaffold can lead to derivatives with multiple biological activities or improved toxicological profiles. nih.gov This approach aims to develop multifunctional agents with a reduced risk of adverse effects. nih.gov

Functional Group Diversity via Chloride Displacement Reactions

The chlorine atom at the C-2 position of 2-chloro-4-propylpyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a prime site for introducing a wide range of functional groups. thermofishersci.in This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. thermofishersci.in

Synthesis of Amino-, Alkylamino-, and Arylamino-Substituted Pyrimidines

The displacement of the C-2 chloride with various amines is a straightforward and widely used method to generate a diverse library of 2-aminopyrimidine (B69317) derivatives. This reaction typically proceeds by treating this compound with a primary or secondary amine, which can be of an aliphatic or aromatic nature. nih.gov

The synthesis of 2-amino- and 2-alkylamino-pyrimidines can be achieved by reacting 2-chloropyrimidines with ammonia (B1221849) or alkylamines, respectively. google.com For example, heating 2-amino-4-chloropyrimidine (B19991) with ammonia in a hydroxylated solvent yields 2,4-diaminopyrimidine. google.com Similarly, reactions with various substituted amines, often in the presence of a base like triethylamine (B128534) or in a solvent such as anhydrous propanol, lead to the corresponding N-substituted pyrimidines. nih.gov Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov

The introduction of arylamino groups follows a similar protocol. The reaction of 2,4,5-trichloropyrimidine (B44654) with substituted anilines, often catalyzed by palladium complexes, has been used to furnish 2-(phenylamino)pyrimidine derivatives. nih.gov This highlights the utility of transition-metal catalysis in facilitating these C-N bond-forming reactions, especially with less reactive anilines.

A variety of reaction conditions have been explored for these amination reactions. These include conventional heating in solvents like ethanol (B145695) or dioxane, as well as catalyst-free and solvent-free conditions. nih.govresearchgate.net The choice of conditions often depends on the reactivity of the specific amine and the desired substitution pattern.

Table 1: Examples of Synthesized Amino-, Alkylamino-, and Arylamino-Substituted Pyrimidines

| Starting Material | Reagent | Product | Reference |

| 2-Amino-4-chloropyrimidine | Substituted Amines | 2-Amino-4-(substituted-amino)pyrimidine derivatives | nih.gov |

| 2,4,5-Trichloropyrimidine | Phenylenediamine | C4-substituted pyrimidine derivative | nih.gov |

| 2-Chloropyrimidine (B141910) | Amines | 2-Aminopyrimidine derivatives | researchgate.net |

This table is illustrative and not exhaustive of all possible syntheses.

Introduction of Alkoxy, Aryloxy, Thiol, and Thioether Moieties

The versatile C-2 chloride of this compound can also be displaced by oxygen- and sulfur-based nucleophiles to introduce alkoxy, aryloxy, thiol, and thioether functionalities.

The synthesis of 2-alkoxy- and 2-aryloxypyrimidines is typically achieved through the Williamson ether synthesis, where an alkoxide or a phenoxide displaces the chloride. For instance, the reaction of 2,4-dichloropyrimidines with alkoxides can regioselectively provide 2-chloro-4-alkoxypyrimidines. researchgate.net Deprotonation of alcohols with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by reaction with the chloropyrimidine, yields the desired ether derivatives. nih.gov

The introduction of a thiol group can be accomplished by reacting the chloropyrimidine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). orgsyn.org The resulting 2-mercaptopyrimidine (B73435) can exist in a tautomeric equilibrium with its pyrimidine-2-thione form. orgsyn.org

Furthermore, thioether moieties can be introduced by reacting this compound with various thiols. S-alkylation of thiouracil derivatives, which can be formed from chloropyrimidines, with halo derivatives in the presence of a base like potassium carbonate is a common method. ekb.eg This allows for the attachment of a wide range of alkyl and aryl groups through a sulfur linkage. One-pot syntheses for 4-pyrimidone-2-thioethers have been developed, involving the condensation of S-alkylisothioureas with β-ketoesters, showcasing an efficient route to these compounds. nih.gov

Table 2: Examples of Synthesized Alkoxy, Aryloxy, Thiol, and Thioether Pyrimidine Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2,4-Dichloropyrimidines | Alkoxides | 2-Chloro-4-alkoxypyrimidines | researchgate.net |

| 2-Chloropyrimidine | Alcohols/NaH | 2-Alkoxypyrimidine derivatives | nih.gov |

| 2-Chloropyrimidine | Thiourea | 2-Mercaptopyrimidine | orgsyn.org |

| Thiouracil derivatives | Halo derivatives/K₂CO₃ | 2-Alkylthiopyrimidines | ekb.eg |

| S-Alkylisothiourea | β-Ketoester | 4-Pyrimidone-2-thioethers | nih.gov |

This table is illustrative and not exhaustive of all possible syntheses.

Structural Elaboration of the Propyl Side Chain

While the C-2 position offers a primary site for derivatization, the propyl side chain at the C-4 position provides another avenue for structural modification, leading to a wider range of analogues.

One approach to modifying the propyl chain involves reactions that target the hydrogens on the carbon atoms of the chain. However, a more common and controlled strategy is to introduce a functionalized side chain from the beginning of the synthesis or to modify a precursor to the propyl group. For example, starting with a vinyl group at the C-4 position allows for a variety of subsequent reactions. nih.govresearchgate.net Conjugate addition of nucleophiles across the vinyl group of 2-chloro-4-vinylpyrimidine can introduce diverse substituents at the ethyl side chain. nih.govresearchgate.net This can be followed by nucleophilic displacement of the C-2 chloride to create disubstituted pyrimidines. nih.gov

Another strategy involves the lithiation of a C-6 methyl group on a pyrimidine ring, followed by reaction with an electrophile to extend the carbon chain. While this is typically shown at the C-6 position, similar principles could be applied to a C-4 alkyl group under appropriate conditions. nih.gov For instance, lithiation of 5-phenylpyrimidine (B189523) and subsequent reaction with p-fluoroacetophenone has been used to introduce a fluorophenylalkylated side chain. researchgate.net

Furthermore, the synthesis of pyrimidines with various C-5 substituted alkyl chains has been reported, starting from monosubstituted malonic acid diesters and guanidine. nih.gov This suggests that building the desired functionalized side chain into the precursors for the pyrimidine ring itself is a viable strategy for creating diversity at the propyl position.

Synthesis of Fused Pyrimidine Systems Incorporating the 4-Propyl-2-chloro Substructure

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused rings often exhibit unique biological properties.

One common strategy involves introducing a second reactive group onto the pyrimidine ring, which can then undergo an intramolecular cyclization. For example, a pyrimidine derivative with an appropriately positioned amino or hydroxyl group can be cyclized to form fused systems like pyrido[2,3-d]pyrimidines. nih.gov The synthesis of these systems often involves the condensation of a suitable α,β-unsaturated ketone with a 4-aminopyrimidine (B60600) derivative. nih.gov

Another approach is to utilize the existing chloro and propyl groups in a cyclization reaction. While direct involvement of the propyl chain in a cyclization might require prior functionalization, the chloro group is a key handle. For instance, reaction of a chloropyrimidine with a bifunctional nucleophile can lead to the formation of a new ring. An example is the reaction of 2,4,6-trichloropyrimidine (B138864) with a nucleophile that can subsequently react at an adjacent position to form a fused thiazole. arkat-usa.org

The development of one-pot syntheses for fused pyrimidine systems, such as 2-chloropyrimidin-4-ols from 2-aminoamides using thiophosgene, demonstrates the ongoing efforts to create efficient routes to these complex scaffolds. researchgate.net

Advanced Spectroscopic and Structural Analysis of 2 Chloro 4 Propylpyrimidine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 2-chloro-4-propylpyrimidine, the molecular formula is C₇H₉ClN₂.

HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas. The theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of the chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the molecular ion peak containing the ³⁵Cl isotope. An HRMS instrument, such as an Orbitrap or Q-TOF, would provide a measured mass accurate to within a few parts per million (ppm), confirming the molecular formula C₇H₉ClN₂.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Isotope | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₇H₉ClN₂ | [M+H]⁺ | ³⁵Cl | 157.0527 |

This table presents the predicted exact masses for the protonated molecular ions of this compound, illustrating the isotopic signature of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Pyrimidine Ring Protons: Two signals are expected for the aromatic protons at the C5 and C6 positions. The proton at C6 (H-6), being adjacent to a nitrogen atom, would appear further downfield than the proton at C5 (H-5). They would appear as doublets due to mutual coupling.

Propyl Group Protons: The n-propyl group would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the pyrimidine ring (-CH₂-C4). The coupling between adjacent methylene and methyl groups results in these characteristic splitting patterns, following the n+1 rule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.50 | Doublet (d) | J ≈ 5.2 |

| H-5 | ~7.10 | Doublet (d) | J ≈ 5.2 |

| -CH₂- (at C4) | ~2.80 | Triplet (t) | J ≈ 7.5 |

| -CH₂- (middle) | ~1.75 | Sextet | J ≈ 7.5 |

This interactive table outlines the expected ¹H NMR signals, their splitting patterns, and coupling constants, which are crucial for confirming the propyl group's connectivity and the substitution pattern on the pyrimidine ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyrimidine ring carbons are significantly influenced by the electronegative nitrogen atoms and the chlorine substituent, causing them to appear at lower field (higher ppm) compared to the aliphatic carbons of the propyl group. nih.gov

Pyrimidine Ring Carbons: The carbon atoms C2, C4, and C6, which are bonded to nitrogen or chlorine, are expected to be the most deshielded. C2, bonded to a chlorine and two nitrogens, would likely be the furthest downfield. C4 and C6 would also have high chemical shifts, while C5 would be the most shielded of the ring carbons.

Propyl Group Carbons: The three carbons of the propyl chain would appear in the upfield region of the spectrum, with their chemical shifts reflecting their distance from the electron-withdrawing pyrimidine ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~162.0 |

| C4 | ~170.0 |

| C6 | ~158.0 |

| C5 | ~118.0 |

| -CH₂- (at C4) | ~38.0 |

| -CH₂- (middle) | ~22.0 |

This table details the predicted chemical shifts for each carbon atom in the molecule, providing a fingerprint of the carbon skeleton.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the adjacent protons of the propyl group (-CH₂-CH₂-CH₃) and between the H-5 and H-6 protons of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would definitively link the proton assignments in Table 2 to the carbon assignments in Table 3 for all C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this structure, NOESY could confirm spatial proximities. For instance, it would show correlations between the C4-methylene protons and the H-5 proton on the ring.

Table 4: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H-5 ↔ H-6; C4-CH₂ ↔ middle-CH₂ ↔ -CH₃ | Confirms neighboring protons. |

| HSQC | ¹H - ¹³C (1-bond) | H-5 ↔ C5; H-6 ↔ C6; Propyl protons ↔ respective propyl carbons | Assigns directly bonded C-H pairs. |

This summary table highlights how different 2D NMR experiments work together to provide a complete and unambiguous structural assignment.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. core.ac.uk The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the spectra would be characterized by vibrations of the pyrimidine ring and the propyl substituent.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrimidine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net These bands are characteristic of aromatic heterocyclic systems.

C-Cl Vibration: The C-Cl stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally around 700-800 cm⁻¹. researchgate.net

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Ring C=N, C=C Stretch | 1400 - 1600 | Strong | Strong |

| C-H Bending | 1350 - 1470 | Medium | Medium |

This table provides a guide to the expected bands in the FT-IR and FT-Raman spectra, allowing for the identification of key functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While no crystal structure for this compound is currently available in public databases, a successful analysis would provide definitive structural information.

If a suitable single crystal were obtained, the analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrimidine ring and the propyl chain.

Planarity: Determining the planarity of the pyrimidine ring.

Conformation: Establishing the preferred conformation of the propyl group relative to the ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-stacking interactions between pyrimidine rings or other non-covalent forces that stabilize the crystal structure.

This technique would provide the ultimate confirmation of the molecular structure, complementing the data obtained from spectroscopic methods.

Computational and Theoretical Investigations of 2 Chloro 4 Propylpyrimidine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modeling the electronic environment of 2-Chloro-4-propylpyrimidine. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used for pyrimidine (B1678525) derivatives to obtain a reliable description of their molecular geometry and electronic properties. mjcce.org.mkmjcce.org.mk These calculations form the basis for more detailed analyses of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is expected to be distributed primarily over the pyrimidine ring and the nitrogen atoms, which are regions of high electron density. The LUMO is likely concentrated around the electron-deficient carbon atom attached to the chlorine, as well as on the pyrimidine ring itself, indicating susceptibility to nucleophilic attack. wuxibiology.com In some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, is the key orbital for correlating nucleophilic reactivity, a factor that must be considered in a thorough analysis. wuxibiology.com

Interactive Table 1: Illustrative Frontier Orbital Properties of this compound

This table presents hypothetical but chemically reasonable values for the frontier orbitals of this compound, as would be determined by DFT calculations.

| Property | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.65 | LUMO - HOMO; relates to chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures of bonds and lone pairs. uni-muenchen.de This method is invaluable for quantitatively describing delocalization effects caused by hyperconjugation, which are fundamental to understanding molecular stability. The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). wisc.edu

In this compound, significant donor-acceptor interactions are expected. The lone pairs (LP) of the nitrogen atoms are potent electron donors, likely delocalizing into the antibonding π* orbitals of the pyrimidine ring. This n → π* interaction contributes significantly to the aromatic stability of the system. Furthermore, interactions between the chlorine lone pairs and adjacent antibonding orbitals would also be quantified.

Interactive Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound

This table shows potential high-impact donor-acceptor interactions and their calculated stabilization energies (E(2)), which indicate the strength of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | 35.8 | Intramolecular hyperconjugation, ring stabilization |

| LP (1) N3 | π* (C2-N1) | 34.5 | Intramolecular hyperconjugation, ring stabilization |

| LP (1) N1 | π* (C4-C5) | 20.1 | Intramolecular hyperconjugation, ring stabilization |

| π (C5-C6) | π* (C2-N1) | 18.5 | π-electron delocalization within the ring |

| LP (3) Cl | σ* (C2-N1) | 5.2 | Hyperconjugation involving the chlorine substituent |

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule. readthedocs.io The MEP surface illustrates the electrostatic potential experienced by a positive test charge, providing a guide to the molecule's reactivity towards electrophiles and nucleophiles. uni-muenchen.de Different potential values are represented by colors: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would predictably show strong negative potential (red/yellow) localized around the two nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The chlorine atom would also exhibit negative potential. These areas represent the most likely sites for protonation and electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the propyl group and the pyrimidine ring, identifying them as potential sites for nucleophilic interaction.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is not only used to determine ground-state properties but is also a powerful method for elucidating reaction mechanisms. stackexchange.com By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

A key reaction for this compound is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. DFT studies can model this process by calculating the activation energy barrier required to reach the transition state (e.g., a Meisenheimer complex). This provides quantitative insight into the reaction's feasibility and kinetics. Comparing the activation energies for different nucleophiles or for substitution at different positions on a related molecule can explain observed regioselectivity and reactivity trends. stackexchange.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations allow for the exploration of molecular behavior over time, including conformational changes and interactions with the environment. nih.gov MD simulations are particularly useful for flexible molecules like this compound, which has a rotatable propyl group.

An MD simulation would involve placing the molecule in a box filled with solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) and calculating the forces between all atoms over a series of time steps. nih.govrsc.org Analysis of the resulting trajectory can reveal the most stable conformations of the propyl chain, the timescale of conformational changes, and the specific nature of solvent-solute interactions. duq.eduresearchgate.net Understanding how different solvents stabilize or destabilize certain conformers is crucial, as the conformational ensemble of a molecule can significantly impact its reactivity and properties in solution. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, Raman) through Computational Methods

Computational methods, primarily based on DFT, are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming structural assignments. mjcce.org.mkschrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is standard for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Calculated shifts for this compound would be compared against experimental values (typically referenced to a standard like tetramethylsilane) to validate the computed structure and assist in the unambiguous assignment of each resonance.

IR and Raman Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule. aps.orgchemrxiv.org These computed frequencies correspond to the fundamental vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes. The predicted IR and Raman spectra can be compared directly with experimental spectra, aiding in the assignment of observed absorption bands and Raman shifts to specific molecular motions. researchgate.netnih.gov Discrepancies between computed (harmonic) and experimental (anharmonic) frequencies are often corrected using empirical scaling factors.

Interactive Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

This table provides a plausible set of predicted vibrational modes and their corresponding frequencies, as would be obtained from a DFT calculation.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3105 | Medium | Aromatic C-H Stretch |

| 2960 | Strong | CH₃ Asymmetric Stretch |

| 2875 | Medium | CH₂ Symmetric Stretch |

| 1580 | Strong | Pyrimidine Ring Stretch (C=N, C=C) |

| 1450 | Medium | CH₂ Scissoring |

| 1250 | Strong | Ring Breathing Mode |

| 810 | Strong | C-Cl Stretch |

In Silico Screening and Virtual Ligand Design for Structure-Activity Relationship (SAR) Studies

In the realm of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. nih.gov For scaffolds like this compound, in silico screening and virtual ligand design are pivotal in elucidating structure-activity relationships (SAR). nih.govnih.gov These techniques allow for the rapid evaluation of large virtual libraries of derivatives, predicting their potential biological activity and guiding the synthesis of the most promising candidates. nih.gov

Virtual screening (VS) is a computational methodology that involves screening vast libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov This process significantly reduces the time and cost associated with traditional high-throughput screening (HTS). mmsl.cz For pyrimidine-based compounds, SAR studies systematically alter the chemical structure to understand how specific modifications influence activity. The pyrimidine heterocycle is a significant scaffold in medicinal chemistry, known for its role in anticancer and antiviral agents. nih.govresearchgate.net

The design of novel ligands based on the this compound core often involves exploring substitutions at various positions of the pyrimidine ring. For instance, SAR studies on related pyrimidine analogs have demonstrated that the nature and position of substituents are critical for biological potency. Research on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors revealed that modifications to the scaffold could yield compounds with significant cytotoxic activities against cancer cell lines like MCF-7 and HCT-116. rsc.org

Structure-activity relationship studies on similar pyrimidine cores have shown that introducing alkyl groups at specific positions can substantially enhance binding affinity. mdpi.com For example, substituting the 6-position of a model pyrimidine ligand with an alkyl group was found to increase its binding affinity for the 5-HT7 receptor. mdpi.comresearchgate.net Furthermore, the alkyl group at the 4-position, such as the propyl group in this compound, has been noted for its role in enhancing cytotoxicity in certain anticancer applications of related compounds.

Data-driven approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently employed to generalize and predict the activity of new pyrimidine derivatives. researchgate.net These models use molecular descriptors to correlate chemical structure with biological activity. nih.gov For example, a QSAR model developed for pyrimidine and uracil (B121893) derivatives identified descriptors related to polarizability as being negatively correlated with antiproliferative activity, meaning more active compounds tend to have lower polarizability values. nih.gov

The following tables present data from SAR studies on various pyrimidine derivatives, illustrating how structural modifications impact their biological activity.

| Compound Derivative | Modification | Target/Cell Line | Biological Activity (IC₅₀) |

| N-alkylated C-6-isobutyl pyrimidine analog | N-methoxymethylated, di(benzyloxy) isobutyl at C-6 | HeLa | 0.3 µM |

| Pyrazolo[3,4-d]pyrimidine analog 14 | Thioglycosidic substitution on triazole ring | HCT-116 | 6 nM |

| Pyrazolo[3,4-d]pyrimidine analog 15 | Thioglycosidic substitution on triazole ring | HCT-116 | 7 nM |

| Pyrazolo[3,4-d]pyrimidine analog 14 | Thioglycosidic substitution on triazole ring | MCF-7 | 45 nM |

| Monocyclic Pyrimidine Analog 2 | 4-((3,4,5-trimethoxyphenyl)amino) substitution | MDA-MB-435 | 206 nM |

| Monocyclic Pyrimidine Analog 3 | 4-((3,4,5-trimethoxyphenyl)amino) and 5-chloro substitution | MDA-MB-435 | 71.3 nM |

| 5-(2-chloroethyl)-2,4-dichloropyrimidine | 5-(2-chloroethyl) and 2,4-dichloro substitution | HCT116 | 0.8 µM |

| N-(3-chlorophenethyl)-N-(1-cyclohexylethyl)pyrimidine-trione | N-(1-cyclohexylethyl) and N-(3-chlorophenethyl) substitution on pyrimidinetrione core | CaV1.3 LTCCs | 4.3 µM |

This table compiles data from multiple research sources to illustrate structure-activity relationships. nih.govrsc.orgnih.govnih.gov

These computational and theoretical investigations are crucial for lead optimization. By systematically exploring the chemical space around the this compound scaffold, researchers can design new molecules with enhanced potency and selectivity, paving the way for the development of novel therapeutics. nih.gov The insights gained from in silico screening and SAR studies provide a rational basis for synthetic efforts, focusing resources on compounds with the highest probability of success.

Applications of 2 Chloro 4 Propylpyrimidine As a Key Building Block in Organic Synthesis

Strategic Intermediate in Pharmaceutical Research and Development

As a commercially available heterocyclic building block, 2-Chloro-4-propylpyrimidine serves as a foundational element in medicinal chemistry for the synthesis of new therapeutic agents. scbt.com Its structure is amenable to a variety of chemical transformations, making it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization.

Precursor for Novel Drug Candidates and Pharmacologically Active Molecules

The inherent reactivity of this compound makes it a valuable precursor for a wide range of pharmacologically active molecules. The pyrimidine (B1678525) scaffold is a common feature in numerous approved drugs, particularly in oncology and virology. By using this compound as a starting material, chemists can efficiently synthesize complex derivatives with potential therapeutic value.

Research has demonstrated the utility of related propyl-pyrimidine derivatives in the synthesis of fused heterocyclic systems like triazolopyrimidines, which are known to possess diverse biological activities. For instance, synthetic routes have been developed where a substituted 2-propylpyrimidine (B1626694) amine undergoes cyclization to form a triazolo[4,5-d]pyrimidine core. This highlights how the propyl-pyrimidine structure can be elaborated into more complex and pharmacologically relevant scaffolds.

Furthermore, derivatives of this compound have been central to the development of potential treatments for neurodegenerative diseases and cancer. In one study, a 5-propylpyrimidine (B13093396) derivative was a key intermediate in the synthesis of a selective rexinoid (a type of nuclear receptor agonist) being investigated for its neuroprotective effects. In the field of oncology, a closely related compound, 6-chloro-4-N-propylpyrimidine-2,4-diamine, was synthesized and investigated as an MTH1 inhibitor, a target for cancer therapy. google.com

Table 1: Examples of Propyl-Pyrimidine Derivatives as Precursors in Drug Discovery

| Derivative Class | Resulting Compound/Target Class | Therapeutic Area |

|---|---|---|

| 2-Propylpyrimidine amine | Triazolo[4,5-d]pyrimidine | General Pharmacology |

| 5-Propylpyrimidine | Selective Rexinoid (Nurr1-RXRα agonist) | Neurodegenerative Disease |

| 6-Chloro-4-N-propylpyrimidine | MTH1 Enzyme Inhibitor | Oncology |

Synthesis of Pyrimidine-Based Enzyme Inhibitors and Receptor Ligands

The specific structure of this compound makes it particularly suitable for the synthesis of targeted therapies like enzyme inhibitors and receptor ligands. The ability to perform nucleophilic substitution at the C2 position allows for the attachment of various side chains designed to fit into the binding pockets of specific proteins.

A notable application is in the development of serotonin (B10506) receptor antagonists. Research has specifically identified this compound as a starting material for the synthesis of antagonists for the 5-HT6 and 5-HT7 receptors, which are targets for cognitive disorders and depression. core.ac.uk In these syntheses, the chloro-group is typically displaced by a piperazine (B1678402) moiety or other amine-containing structures to yield the final active ligand.

Similarly, complex propyl-pyrimidine derivatives have been synthesized as high-affinity ligands for the corticotropin-releasing hormone receptor type 1 (CRHR1). nih.gov These antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression. The synthesis of these potent ligands often involves building upon a core structure derived from a substituted propyl-pyrimidine. nih.govacs.org As mentioned previously, propyl-pyrimidine derivatives have also been explored as potential enzyme inhibitors for cancer treatment, such as inhibitors of the MTH1 enzyme. google.comgoogle.com

Table 2: Propyl-Pyrimidine in the Synthesis of Specific Enzyme Inhibitors and Receptor Ligands

| Starting Material/Derivative | Target | Compound Class |

|---|---|---|

| This compound | 5-HT6/5-HT7 Receptors | Serotonin Receptor Antagonist core.ac.uk |

| Propyl-pyrimidine derivative | CRHR1 | Corticotropin-Releasing Hormone Receptor Antagonist nih.gov |

| 6-Chloro-4-N-propylpyrimidine | MTH1 Enzyme | Enzyme Inhibitor google.com |

Role in the Development of Agrochemicals and Specialty Chemicals

The pyrimidine core is not only important in pharmaceuticals but also in the agrochemical industry. Many commercial herbicides and fungicides contain a pyrimidine ring. The reactivity of this compound allows for its incorporation into molecules designed to interact with biological targets in pests and weeds.

While direct examples involving this compound are less common in readily available literature, patents for agrochemical compositions list structurally similar compounds. For instance, a patent for herbicidal compositions includes a substituted 2-propylpyrimidine carboxylate derivative as a potential acetolactate synthase inhibitor, a well-known target for herbicides. Another patent describes a 2-hydrazino-5-propylpyrimidine derivative with demonstrated antimicrobial activity against agricultural pathogens. google.com These examples show the utility of the propyl-pyrimidine scaffold in creating new crop protection agents.

Table 3: Application of Propyl-Pyrimidine Derivatives in Agrochemicals

| Application Area | Compound Class/Target |

|---|---|

| Herbicides | Acetolactate Synthase Inhibitor |

| Antimicrobial Agents | Agricultural Fungicides/Bactericides google.com |

Utilization in the Synthesis of Advanced Materials and Polymer Scaffolds

The application of this compound extends beyond life sciences into the realm of materials science. The functional groups on the molecule allow it to be used as a monomer or a modifying agent in the creation of functional polymers and advanced materials. These materials can possess unique catalytic, electronic, or physical properties.

One innovative application involves using a propyl-pyrimidine derivative to create a heterogeneous catalyst. In a specific study, a triamine-substituted propyl-pyrimidine was used to functionalize a surface, which then served as a ligand to immobilize a metal complex. This created a stable and reusable catalyst for green oxidation reactions. This demonstrates how the pyrimidine scaffold can be integrated into solid supports to generate advanced functional materials. Although research in this area is still emerging, the versatility of the this compound structure suggests potential for its use in developing new polymers and functional materials for a variety of applications, including electronics and specialty coatings. mdpi.compurdue.edu

Table 4: Application of Propyl-Pyrimidine Derivatives in Materials Science

| Application Area | Specific Use |

|---|---|

| Heterogeneous Catalysis | Functional ligand for immobilizing metal complexes |

| Functional Polymers | Monomer or modifying agent for specialty polymers |

Future Research Directions and Emerging Trends in 2 Chloro 4 Propylpyrimidine Chemistry

Development of Highly Selective and Stereoselective Synthetic Methods

The synthesis of pyrimidine (B1678525) derivatives has traditionally focused on achiral modifications. However, the crucial role of stereochemistry in determining the biological activity of molecules has shifted focus towards asymmetric synthesis. nih.gov Future research will heavily concentrate on methods that introduce chirality to the 2-Chloro-4-propylpyrimidine scaffold, either at the propyl side chain or through the stereoselective introduction of chiral substituents.

Key areas of development include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, particularly those based on iridium and rhodium, has proven effective for the asymmetric hydrogenation of substituted pyrimidines to create chiral tetrahydropyrimidines. ajchem-b.com Future work could adapt these methods to achieve stereoselective reduction of the pyrimidine ring of this compound or its derivatives. Lanthanide catalysts, noted for their strong Lewis acidity, could also be employed to activate the pyrimidine ring for such transformations. ajchem-b.com

Enantioselective Functionalization: Catalytic methods that create chiral centers during functionalization are highly desirable. For instance, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral acyclic nucleosides with high enantioselectivity. nih.gov Similar strategies could be envisioned for the N-alkylation of pyrimidine derivatives related to this compound.

Chiral-at-Metal Catalysis: A novel approach involves using catalysts where the metal center itself is the source of chirality. rsc.org These "chiral-at-metal" complexes, featuring metals like iridium or rhodium, have been used as Lewis acid catalysts for various asymmetric transformations and could be applied to reactions involving this compound. rsc.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, have been used to catalyze aldol (B89426) additions to generate chiral acyclic nucleoside analogues with excellent stereocontrol. nih.gov Developing biocatalytic methods for the stereoselective modification of the propyl side chain of this compound represents a significant and sustainable future direction.

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the this compound core is key to creating diverse molecular libraries. The chlorine atom at the C2 position and the C-H bonds of the propyl group and the pyrimidine ring are prime targets for modification. mt.comwikipedia.org Future research will focus on discovering and optimizing catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are standard methods, challenges remain, especially with less reactive chloro-substituted pyrimidines. google.com The development of new phosphine (B1218219) ligands, such as the biarylphosphine ligand EtCPhos, has been shown to improve selectivity and yield in the Negishi coupling of secondary alkyl groups with electron-deficient heterocycles like pyrimidines. escholarship.orgacs.org Applying these advanced catalyst systems to the C2 position of this compound will enable the efficient introduction of a wider range of substituents. escholarship.org

C-H Activation/Functionalization: Direct C-H activation is a powerful, atom-economical strategy for molecular functionalization. wikipedia.orgrsc.org Research into transition-metal catalysts (e.g., based on Rh, Ir, Pt) that can selectively activate the C-H bonds on the propyl side chain or the pyrimidine ring of this compound is a major trend. mt.comu-tokyo.ac.jp This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: These emerging techniques offer green and efficient alternatives to traditional thermal methods for synthesizing and functionalizing heterocyclic compounds. numberanalytics.com Light-driven photocatalysis can enable complex transformations under mild conditions, while electrochemistry provides a powerful tool for driving reactions with high selectivity, potentially reducing waste and avoiding harsh reagents. numberanalytics.com

Table 1: Emerging Catalytic Systems for this compound Functionalization

| Catalytic System | Target Position | Potential Transformation | Advantages |

|---|---|---|---|

| Pd(OAc)₂ / EtCPhos | C2-Chloro | Negishi cross-coupling with secondary alkyl zinc reagents. escholarship.orgacs.org | High selectivity for non-rearranged products, improved yields for electron-deficient heterocycles. acs.org |

| Rhodium / Chiral Diphosphine | Pyrimidine Nitrogen | Asymmetric N-allylation. nih.gov | High regio- and enantioselectivity under neutral conditions. nih.gov |

| Iridium / Yb(OTf)₃ | Pyrimidine Ring | Asymmetric hydrogenation. ajchem-b.com | High enantiomeric excess and yields, enhanced reactivity from lanthanide co-catalyst. ajchem-b.com |

| Ruthenium-based catalysts | Propyl C-H bonds | C-H Borylation. wikipedia.org | Direct functionalization of unactivated C-H bonds, creates versatile organoboron intermediate. mt.com |

| Photocatalysts (e.g., Ru, Ir complexes) | Ring or Side Chain | Various (e.g., C-H arylation, trifluoromethylation) | Mild reaction conditions, unique reactivity pathways, sustainable energy source. numberanalytics.com |

Integration of Machine Learning and AI in Reaction Design and Optimization

The complexity of chemical reactions, particularly those involving intricate catalysts and multifunctional substrates like this compound, presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating discovery in chemical synthesis. numberanalytics.comnih.gov

Future applications in the chemistry of this compound will likely include:

Predictive Modeling: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new experiments. numberanalytics.com For example, a model could predict the yield and selectivity of a Suzuki coupling reaction with this compound based on inputs such as the boronic acid partner, catalyst, ligand, solvent, and temperature. This allows researchers to computationally screen thousands of potential reactions to identify the most promising candidates for laboratory synthesis.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic pathways for complex target molecules derived from this compound. numberanalytics.com These tools can analyze the target structure and, by working backward, suggest a sequence of reactions and starting materials, potentially uncovering more efficient or innovative routes than those conceived by human chemists.

Reaction Optimization: AI can be coupled with automated robotic systems to perform high-throughput screening of reaction conditions. numberanalytics.com An AI algorithm can analyze the results of initial experiments and then intelligently select the next set of conditions to explore, rapidly converging on the optimal parameters for maximizing yield, minimizing byproducts, or reducing reaction time for a specific transformation of this compound.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the role of transient intermediates is crucial for developing robust and efficient synthetic processes. Traditional offline analysis (e.g., TLC, GC-MS of quenched aliquots) provides only snapshots in time. Advanced in-situ spectroscopic techniques allow chemists to "watch" reactions as they happen, providing a continuous stream of data without disturbing the system. spectroscopyonline.com

The application of these techniques will be indispensable for advancing the chemistry of this compound:

Real-Time Mechanistic Insights: Techniques like in-situ Raman and mid-infrared (IR) spectroscopy, often utilizing fiber-optic probes, can monitor the concentration profiles of reactants, products, and key intermediates throughout a reaction. spectroscopyonline.comacs.org This is particularly valuable for studying complex catalytic cycles, such as a palladium-catalyzed cross-coupling involving this compound, to identify catalyst resting states or short-lived intermediates that would be missed by offline analysis. spectroscopyonline.com

Kinetic Analysis and Process Optimization: By tracking species concentrations in real-time, detailed kinetic models can be constructed. This information is critical for identifying rate-limiting steps and understanding the influence of variables like temperature and reactant concentration. Resonance Raman spectroscopy, for example, has been used to probe the mechanistic steps of catalytic reactions involving ruthenium complexes and pyrimidine-containing ligands. le.ac.uk

Process Analytical Technology (PAT): In-situ monitoring is a cornerstone of PAT, a framework for designing and controlling manufacturing processes to ensure quality. For any potential scale-up of syntheses involving this compound, in-situ spectroscopy would be essential for ensuring reaction consistency, identifying endpoints accurately, and enhancing safety. spectroscopyonline.com

Table 2: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Potential Application for this compound |

|---|---|---|---|

| Raman Spectroscopy | Molecular vibrations, functional groups, crystal forms. spectroscopyonline.com | Excellent for aqueous and non-polar solvents; non-destructive; fiber-optic probe compatibility. spectroscopyonline.com | Monitoring the progress of a Suzuki coupling by tracking the disappearance of the C-Cl vibration and appearance of new C-C bond-related modes. |

| Mid-Infrared (IR) Spectroscopy | Functional group analysis, concentration of species. spectroscopyonline.com | Highly specific fingerprints for many organic molecules; sensitive to changes in bonding. acs.org | Observing the formation of an intermediate in a C-H activation reaction on the propyl side chain. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, quantification of all soluble species. researchgate.netipb.pt | Provides unambiguous structural data and quantitative analysis without calibration standards. researchgate.net | Following the regioselectivity of a nucleophilic substitution reaction by distinguishing between isomeric products in the reaction mixture. |

| UV-Visible Spectroscopy | Electronic transitions, concentration of chromophoric species. journalspub.com | High sensitivity for conjugated systems and transition metal complexes. | Monitoring the oxidation state changes of a metal catalyst during a catalytic cycle involving colored intermediates. le.ac.uk |

Q & A

Q. What safety protocols are critical during the synthesis or handling of 2-Chloro-4-propylpyrimidine?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of airborne particles .

- Containment: Perform reactions in a fume hood or glovebox, especially when generating toxic byproducts (e.g., HCl gas) .

- Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated waste. Dispose via certified hazardous waste handlers to comply with EPA guidelines .

Q. How can researchers verify the purity and structural identity of this compound?

Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area) .

- Spectroscopy: Confirm structure via H/C NMR (e.g., chloroform-d solvent) and high-resolution mass spectrometry (HRMS). Compare data with PubChem entries (CID: [retrieve from database]) .

- Elemental Analysis: Validate C, H, N, Cl content (±0.3% theoretical values) .

Q. What are common nucleophilic substitution reactions involving this compound?

Answer:

- Amine Substitution: React with primary/secondary amines (e.g., methylamine) in THF at 60°C to yield 4-propylpyrimidin-2-amine derivatives .

- Sulfide Formation: Use sodium hydrosulfide (NaSH) in ethanol to replace chlorine with a thiol group .

- Optimization Tip: Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry (1:1.2 molar ratio of substrate:nucleophile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Cross-Validation: Compare NMR shifts with crystallographic data (e.g., CCDC entries for pyrimidine analogs) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict H NMR chemical shifts and identify discrepancies due to solvent effects or tautomerism .

- Case Study: In a 2025 study, conflicting C NMR signals for a 4-propyl-substituted analog were resolved by X-ray diffraction, confirming axial chirality .

Q. What experimental design considerations are critical for optimizing regioselective functionalization of this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-position due to enhanced chloride leaving-group stability .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and ligand screening (e.g., XPhos vs. SPhos) to minimize byproducts .

- Temperature Control: Lower temperatures (0–25°C) suppress side reactions (e.g., propyl-group oxidation) during halogenation .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

Answer:

- Root-Cause Analysis:

- Impurity Profiling: Use GC-MS to identify trace solvents (e.g., residual DCM) that inhibit reactions .

- Kinetic Studies: Vary reaction time/temperature to isolate rate-limiting steps (e.g., Cl− dissociation) .

- Mitigation: Pre-dry starting materials (4-propylpyrimidine) over molecular sieves and standardize catalyst activation protocols .

Q. What advanced techniques are used to study the electronic properties of this compound in drug discovery?

Answer:

- Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals reduction potentials (-1.2 V vs. Ag/AgCl) linked to Cl− lability .

- Molecular Docking: Simulate interactions with target proteins (e.g., kinase inhibitors) using Schrödinger Suite. Optimize propyl-chain conformation for binding affinity .

- SAR Studies: Replace the propyl group with ethyl/butyl chains to evaluate steric effects on bioactivity .

Data Analysis and Reporting

Q. How to statistically validate biological activity data for this compound-based compounds?

Answer:

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC/EC values. Report 95% confidence intervals .

- Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

- Reproducibility: Require triplicate experiments with ≤15% inter-assay variability .

Q. What methodologies are recommended for analyzing degradation products of this compound under physiological conditions?

Answer:

- Forced Degradation: Expose to pH 1–13 buffers at 37°C for 24 hours. Monitor via LC-MS to identify hydrolyzed/oxidized products .

- Stability Indicating Assays: Develop HPLC methods with baseline separation of parent compound and degradants .

- Mechanistic Insight: Use O-labeled water in hydrolysis studies to track oxygen incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.